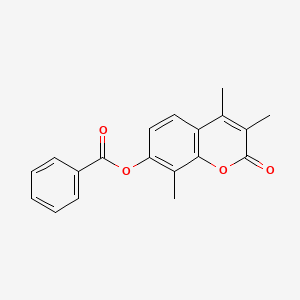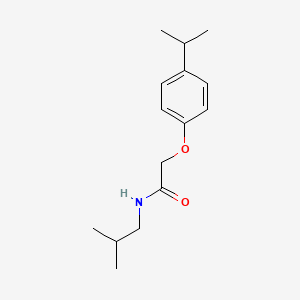![molecular formula C20H24N2O3 B3461754 2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3461754.png)
2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione, also known as PHCCC, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). It was first identified in 2003 and has since been studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione acts as a positive allosteric modulator of mGluR4, which means that it enhances the receptor's response to glutamate. This leads to an increase in the activity of mGluR4, which in turn reduces the release of glutamate. This mechanism of action has been shown to have neuroprotective effects and to reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing the release of glutamate, increasing the activity of mGluR4, and improving synaptic plasticity. These effects have been linked to the drug's potential therapeutic applications in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its selectivity for mGluR4, which allows researchers to study the specific effects of modulating this receptor. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug during experiments.
Orientations Futures
There are several potential future directions for research on 2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione, including:
1. Investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and multiple sclerosis.
2. Developing more potent and selective positive allosteric modulators of mGluR4 based on the structure of this compound.
3. Studying the long-term effects of this compound on synaptic plasticity and neuronal function.
4. Exploring the potential of this compound as a tool for studying the role of mGluR4 in neurological processes.
Conclusion
This compound is a selective positive allosteric modulator of mGluR4 that has shown potential therapeutic applications in various neurological disorders. Its mechanism of action involves enhancing the receptor's response to glutamate, which leads to a reduction in the release of this neurotransmitter. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for research on this drug.
Applications De Recherche Scientifique
2-[4-(1-piperidinylcarbonyl)cyclohexyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and anxiety. Research has shown that this compound can increase the activity of mGluR4, which plays a crucial role in regulating the release of glutamate, a neurotransmitter that is involved in many neurological processes.
Propriétés
IUPAC Name |
2-[4-(piperidine-1-carbonyl)cyclohexyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-18(21-12-4-1-5-13-21)14-8-10-15(11-9-14)22-19(24)16-6-2-3-7-17(16)20(22)25/h2-3,6-7,14-15H,1,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZRFBNURVYFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(CC2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B3461673.png)


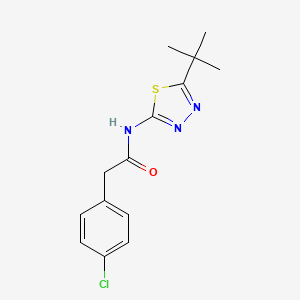
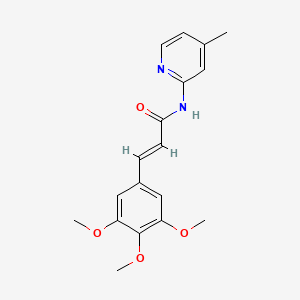
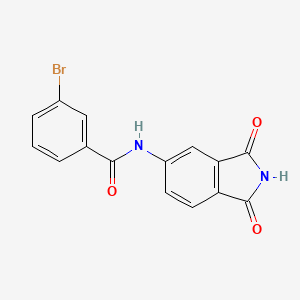
![methyl 4-methyl-3-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B3461735.png)
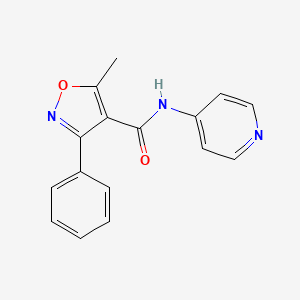
![N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B3461760.png)
![methyl 3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3461762.png)
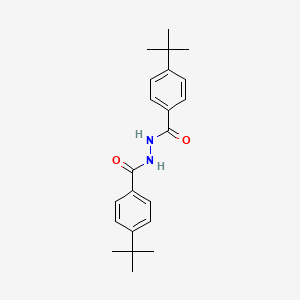
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B3461776.png)
